molecular formula C18H23BrN4O B2926137 (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1286710-97-1

(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No. B2926137
CAS RN: 1286710-97-1
M. Wt: 391.313
InChI Key: JLJLVWXOJDAROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23BrN4O and its molecular weight is 391.313. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

This compound may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share structural similarities with our compound of interest, have shown inhibitory activity against influenza A and other viruses . By modifying the functional groups, researchers can potentially enhance the antiviral properties of such compounds.

Anti-inflammatory and Anticancer Studies

The pyrazole moiety present in the compound is known for its anti-inflammatory and anticancer activities. It can be used to synthesize derivatives that could be tested for their efficacy in reducing inflammation or inhibiting cancer cell growth .

Proteomics Research

Derivatives of this compound could be utilized in proteomics research to study protein interactions and functions. The bromophenyl group could potentially act as a binding site for proteins, aiding in the identification of protein-ligand interactions .

Antimicrobial and Antitubercular Activity

Compounds with a piperazine ring have been associated with antimicrobial and antitubercular properties. The compound could be a precursor in synthesizing new drugs to combat bacterial infections and tuberculosis .

Antidiabetic and Antimalarial Applications

The structural complexity of the compound allows for the exploration of its use in antidiabetic and antimalarial research. Its derivatives could be screened for activity against diabetes and malaria, contributing to the development of new treatments .

Neuropharmacological Potential

Given the presence of a piperazine ring, which is often found in neuroactive drugs, this compound could be investigated for its potential effects on the central nervous system, possibly leading to the development of new neuropharmacological agents .

Antioxidant Properties

The indole and pyrazole components of the compound suggest that it might exhibit antioxidant properties. This could be particularly useful in research aimed at combating oxidative stress-related diseases .

Chemical Biology and Drug Design

The compound’s diverse functional groups make it a valuable entity in chemical biology and drug design. It could be used as a building block for creating a library of compounds to be screened for various biological activities, aiding in the discovery of new drugs .

properties

IUPAC Name

(2-bromophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)18(24)16-5-3-4-6-17(16)19/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLVWXOJDAROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.